PSN 375963
Overview
Description
Preparation Methods
The synthesis of PSN 375963 involves several steps, starting with the preparation of the key intermediate, 4-butylcyclohexanone. This intermediate undergoes a series of reactions, including oxadiazole formation and pyridine ring construction, to yield the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired compound .
Chemical Reactions Analysis
PSN 375963 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PSN 375963 has been extensively studied for its applications in various fields:
Chemistry: It is used as a tool compound to study the GPR119 receptor and its role in metabolic processes.
Biology: Research has shown that this compound can modulate insulin secretion, calcium signaling, and cyclic adenosine monophosphate (cAMP) production
Medicine: The compound has potential therapeutic applications in the treatment of obesity and related metabolic disorders
Industry: This compound is used in the development of new drugs targeting the GPR119 receptor
Mechanism of Action
PSN 375963 exerts its effects by acting as a partial agonist of the GPR119 receptor. This receptor is predominantly expressed in the pancreas and gastrointestinal tract. The activation of GPR119 by this compound leads to the modulation of insulin secretion, calcium signaling, and cAMP production. These molecular pathways play a crucial role in regulating food intake and body weight .
Comparison with Similar Compounds
PSN 375963 is similar to other GPR119 agonists, such as oleoylethanolamide (OEA) and PSN 632408. this compound has unique properties that distinguish it from these compounds:
Potency: This compound has similar potency to OEA but exhibits partial efficacy compared to OEA
Effects on Insulin Secretion: While both this compound and OEA are GPR119 agonists, they have divergent effects on insulin secretion
Similar compounds include:
- Oleoylethanolamide (OEA)
- PSN 632408
- AR 231453
This compound stands out due to its unique effects on metabolic pathways and its potential therapeutic applications in obesity and metabolic disorders .
Biological Activity
PSN 375963, also known as this compound hydrochloride, is a synthetic compound recognized for its potent agonistic activity on the G protein-coupled receptor 119 (GPR119). This receptor plays a crucial role in the regulation of glucose metabolism and insulin secretion, making this compound a significant candidate in diabetes research and potential therapeutic applications.
- Chemical Formula : C₁₇H₂₃N₃O
- Molar Mass : 285.391 g/mol
- CAS Number : 1781834-82-9
This compound functions primarily by activating GPR119, which is predominantly expressed in pancreatic beta cells and the gastrointestinal tract. Upon activation, GPR119 stimulates insulin secretion in response to glucose levels, thereby enhancing glucose tolerance and potentially improving lipid metabolism. The effective concentration (EC50) values for this compound have been reported as follows:
Comparative Biological Activity
The biological activity of this compound can be compared with other GPR119 agonists, as shown in the following table:
Compound Name | Mechanism of Action | EC50 (μM) | Unique Features |
---|---|---|---|
This compound | GPR119 Agonist | 8.4 (human), 7.9 (mouse) | Potent selective agonist |
PSN 375962 | GPR119 Agonist | N/A | Close analog with slightly different efficacy |
BMS-901798 | GPR119 Agonist | N/A | Advanced clinical candidate |
AR231453 | GPR120 Agonist | N/A | Targets a different receptor |
Liraglutide | GLP-1 Agonist | N/A | Established diabetes treatment |
Insulin Secretion Studies
In various studies, this compound has been shown to significantly increase insulin secretion from beta cells under glucose-stimulated conditions. For instance, one study reported the following results regarding insulin secretion:
Treatment | Insulin Secretion (ng per well) |
---|---|
Baseline (0.2 mM glucose) | 1.40 ± 0.19 |
High Glucose (20 mM) | 2.52 ± 0.23 * |
This compound (0.1 µM) | 2.60 ± 0.12 NS |
This compound (10 µM) | 2.68 ± 0.01 NS |
*Significance: *P < 0.001 relative to baseline; NS = not significantly different from high glucose alone .
Comparative Efficacy with Endogenous Ligands
Research has indicated that while endogenous ligands like oleoylethanolamide (OEA) activate GPR119 similarly to glucagon-like peptide-1 (GLP-1), synthetic agonists such as this compound exhibit divergent effects on insulin secretion and intracellular signaling pathways compared to OEA .
Conclusion and Implications for Diabetes Management
This compound represents a promising therapeutic agent for managing type 2 diabetes through its selective activation of GPR119, enhancing insulin secretion and improving metabolic parameters. Its unique properties compared to other compounds targeting similar pathways underscore its potential as a valuable candidate for further research in metabolic diseases.
Future Directions
Further studies are warranted to explore the long-term effects of this compound on glucose metabolism and its potential side effects in clinical settings. Additionally, understanding its interactions with other metabolic pathways could provide insights into its utility as a multi-target therapeutic agent.
Properties
IUPAC Name |
5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14/h9-13,15H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVLEYPTWABFLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028459 | |
Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388575-52-8 | |
Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=388575-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-(4-Butylcyclohexyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PSN-375,963 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9M28M425E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.